CNS‑Depressant Activity: Free Acid vs. 1‑Benzyl Analog in the Hot‑Plate Test
In the Zejc et al. study, the non‑benzylated parent compound (identical to CAS 741-28-6) was screened alongside its 1‑benzyl‑5,5‑diphenyl‑3‑imidazolidine‑2,4‑dione acetic acid analog for analgesic activity using the mouse hot‑plate test. All tested compounds showed analgesic activity; however, the 1‑benzyl analog was explicitly identified as the most active, implying the free acid exhibits lower analgesic potency [1]. Because the publication does not report tabulated ED₅₀ values for every congener, the comparison is a rank‑order class‑level inference.
| Evidence Dimension | Analgesic potency (hot‑plate test in mice) |
|---|---|
| Target Compound Data | Active, but less potent than the 1‑benzyl analog (exact ED₅₀ not separately tabulated) |
| Comparator Or Baseline | 1‑Benzyl‑5,5‑diphenyl‑3‑imidazolidine‑2,4‑dione acetic acid (most active congener in the series) |
| Quantified Difference | Qualitative rank: 1‑benzyl analog > parent free acid |
| Conditions | Mouse hot‑plate test; intraperitoneal administration; Pol J Pharmacol Pharm 1989, 41:483‑93 |
Why This Matters
Procurement for CNS‑focused programs must distinguish the free acid from its more potent 1‑benzyl congener to avoid inflating expected in‑vivo efficacy.
- [1] Zejc A, Kieć-Kononowicz K, Chłoń G, et al. Synthesis and pharmacological properties of diphenylimidazolidine acetic and propionic acids derivatives. Pol J Pharmacol Pharm. 1989;41(5):483-93. PMID: 2577063. View Source
